molecular formula C30H21N3O5S B2526116 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 476319-62-7

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2526116
CAS No.: 476319-62-7
M. Wt: 535.57
InChI Key: LRMCUIZOAANFPL-UHFFFAOYSA-N
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Description

[The core research applications and mechanism of action for N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide are not currently established in readily available public sources. As a benzo[b]thiophene-2-carboxamide derivative, this compound is of significant interest in medicinal chemistry for exploring novel biological pathways. Its complex structure, featuring multiple aromatic systems and a nitro group, suggests potential for high target specificity and potency. Researchers are investigating this class of compounds for various applications, which may include the development of enzyme inhibitors, receptor modulators, or probes for cellular signaling studies. The specific biochemical interactions, pharmacokinetic properties, and primary research uses must be confirmed through direct laboratory experimentation and a review of the primary scientific literature. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.]

Properties

IUPAC Name

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3O5S/c1-18-11-13-25(23(15-18)28(34)19-7-3-2-4-8-19)31-29(35)22-9-5-6-10-24(22)32-30(36)27-17-20-16-21(33(37)38)12-14-26(20)39-27/h2-17H,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMCUIZOAANFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound with promising biological activities. This article reviews its structural features, synthesis, and biological evaluations, emphasizing its potential therapeutic applications.

Structural Features

The compound has the molecular formula C30H21N3O5SC_{30}H_{21}N_{3}O_{5}S and a molecular weight of approximately 553.57 g/mol. Its structure includes:

  • Thiophene Ring : A five-membered aromatic heterocycle that contributes to the compound's reactivity.
  • Benzamide Moiety : Enhances biological interaction capabilities.
  • Nitro Group : Potentially increases reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzamide : Reaction of benzoyl chloride with an amine.
  • Introduction of the Nitro Group : Via nitration reactions.
  • Cyclization to Form Thiophene : Incorporating thiophene derivatives into the structure.

These synthetic pathways highlight the complexity involved in constructing this multifunctional compound.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported between 1.95 and 500 µg/mL, suggesting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

CompoundTarget MicroorganismMIC (µg/mL)
Compound AStaphylococcus aureus1.95
Compound BEscherichia coli3.9
Compound CBacillus subtilis7.8

Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound can modulate amyloid-beta aggregation, a key factor in neurodegenerative diseases like Alzheimer's . These compounds demonstrated neuroprotection in cellular models exposed to amyloid-beta-induced cytotoxicity.

Case Studies

  • Amyloid-Beta Modulation : In a study involving benzofuran and benzo[b]thiophene derivatives, compounds exhibited varying effects on Aβ42 aggregation, with some promoting fibrillogenesis while others inhibited it. This suggests that structural modifications can significantly impact biological activity .
  • Antimicrobial Evaluation : A series of benzamide derivatives were synthesized and evaluated for their antibacterial properties against multiple strains. Results indicated that certain structural features correlate with enhanced antimicrobial efficacy .

Scientific Research Applications

Structural Features

The compound has the molecular formula C30H21N3O5SC_{30}H_{21}N_{3}O_{5}S and a molecular weight of approximately 535.57 g/mol. Its structure includes:

  • Thiophene Ring : A five-membered aromatic heterocycle contributing to the compound's reactivity.
  • Benzamide Moiety : Enhances biological interaction capabilities.
  • Nitro Group : Potentially increases reactivity and biological activity.

Research indicates that thiophene derivatives, including this compound, exhibit various biological activities. Notably:

Antimicrobial Properties

Thiophene derivatives have shown significant antimicrobial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported between 1.95 and 500 µg/mL, suggesting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget MicroorganismMIC (µg/mL)
Compound AStaphylococcus aureus1.95
Compound BEscherichia coli3.9
Compound CBacillus subtilis7.8

Neuroprotective Effects

Recent studies suggest that compounds similar to this one can modulate amyloid-beta aggregation, a key factor in neurodegenerative diseases like Alzheimer's disease. These compounds demonstrated neuroprotection in cellular models exposed to amyloid-beta-induced cytotoxicity.

Amyloid-Beta Modulation

In a study involving benzofuran and benzo[b]thiophene derivatives, compounds exhibited varying effects on Aβ42 aggregation, with some promoting fibrillogenesis while others inhibited it. This suggests that structural modifications can significantly impact biological activity.

Antimicrobial Evaluation

A series of benzamide derivatives were synthesized and evaluated for their antibacterial properties against multiple strains. Results indicated that certain structural features correlate with enhanced antimicrobial efficacy.

Comparison with Similar Compounds

Structural Analogues of Nitrothiophene Carboxamides

Key Compounds:

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

  • Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
  • Purity : 42% (LCMS)
  • Key Feature : Trifluoromethyl and methoxy substituents enhance lipophilicity and metabolic stability .

N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

  • Molecular Formula : C₁₄H₇F₂N₃O₃S₂
  • Purity : 99.05% (LCMS)
  • Key Feature : Difluorophenyl group improves solubility and target binding affinity .

N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7)

  • Synthesis : HATU-mediated coupling in DMF, yielding 42% purity after column chromatography .
  • Key Feature : Methyl and phenyl groups on the thiazole ring modulate steric effects and antibacterial activity .

N-(2-Nitrophenyl)thiophene-2-carboxamide Crystallography: Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing and hydrogen bonding . Activity: Demonstrates genotoxicity and antibacterial properties, attributed to the nitro group’s electrophilic nature .

Structural Comparison Table:
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Purity/Yield
Target Compound (hypothetical) C₂₉H₂₀N₄O₅S₂ (est.) ~550 (est.) Benzoyl, methylphenyl, nitrobenzo[b]thiophene Inferred antibacterial N/A
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.4 Trifluoromethyl, methoxy Narrow-spectrum antibacterial 42%
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₅H₁₁N₃O₃S₂ 353.4 Methyl, phenyl Antibacterial 42% yield
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 260.3 Nitrophenyl Antibacterial, genotoxic Crystalline

Physicochemical and Pharmacokinetic Properties

  • Synthetic Challenges : Yields for nitrothiophene carboxamides vary widely (24–99%), influenced by substituent complexity and purification methods (e.g., column chromatography vs. crystallization) .
  • Crystal Packing : Analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit weak C–H···O/S interactions, which may differ in the target compound due to its extended aromatic system .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of this compound?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, prepare the benzo[b]thiophene-2-carboxylic acid chloride via thionyl chloride activation. React this with 2-aminophenyl intermediates under anhydrous conditions (e.g., DMF as solvent, 0–5°C). Final carbamoylation steps require careful pH control (7–8) to avoid hydrolysis. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC-MS (>95%) .

Q. How can researchers optimize reaction yields while minimizing byproducts?

  • Methodological Answer : Optimize stoichiometry (1:1.05 molar ratio for acyl chloride:amine) and employ microwave-assisted synthesis (80°C, 30 min) to accelerate coupling steps. Use scavengers like molecular sieves to absorb residual water. Post-reaction, employ acid-base extraction (e.g., 1M HCl and NaHCO3 washes) to isolate the product .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., [M+H]+ ion analysis). Confirm regiochemistry via 2D NMR (¹H-¹³C HSQC, NOESY) and X-ray crystallography for absolute configuration. Compare IR spectra to detect characteristic amide C=O stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action against specific enzyme targets?

  • Methodological Answer : Perform enzyme inhibition assays (e.g., fluorescence-based kinetics) with purified targets (e.g., kinases or proteases). Use molecular docking (AutoDock Vina) to predict binding modes, followed by mutagenesis studies (e.g., alanine scanning) to validate key residues. Cross-validate with SPR to measure binding affinity (KD values) .

Q. What strategies address contradictory bioactivity data reported in different studies?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with modified substituents (e.g., replacing nitro with cyano groups). Test all compounds under standardized assay conditions (e.g., fixed ATP concentration in kinase assays). Use multivariate analysis (PCA) to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Methodological Answer : Calculate physicochemical descriptors (LogP, polar surface area) using QikProp or MOE. Perform MD simulations to assess membrane partitioning. Introduce piperidinyl or morpholinyl groups to improve solubility without compromising permeability, as seen in structurally related thiophene carboxamides .

Q. What experimental approaches resolve crystallization challenges for X-ray diffraction studies?

  • Methodological Answer : Screen crystallization conditions using vapor diffusion (e.g., 24-well plates with PEG/ammonium sulfate gradients). Add co-solvents (5% DMSO) to enhance solubility. For stubborn cases, employ co-crystallization with target proteins (e.g., serum albumin) to stabilize the ligand conformation .

Data Analysis and Validation

Q. How should researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (pH 2–9 buffers, 37°C) over 48 hours. Monitor degradation via UPLC-MS and identify metabolites using QTOF-MS/MS. Compare with control compounds (e.g., nitro-substituted analogs) to assess nitro group susceptibility to reduction .

Q. What statistical methods are recommended for interpreting dose-response data with high variability?

  • Methodological Answer : Apply nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals. Use outlier tests (Grubbs’ test) to exclude aberrant data points. Replicate experiments in triplicate across independent batches to ensure reproducibility .

Tables for Key Data

Parameter Optimal Conditions Reference
Acyl chloride activationThionyl chloride, reflux, 2h
Coupling reaction solventAnhydrous DMF, 0–5°C
Microwave-assisted synthesis80°C, 30 min, 300W
HPLC-MS purity threshold>95% (C18 column, acetonitrile/water)

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